molecular formula C19H14ClFN6OS B2421162 N-(4-氯苯基)-2-((3-(4-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰胺 CAS No. 863457-71-0

N-(4-氯苯基)-2-((3-(4-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰胺

货号 B2421162
CAS 编号: 863457-71-0
分子量: 428.87
InChI 键: RSXSHXXDJFISBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of derivatives with various reagents. For instance, quinazoline derivatives were treated with chloroacetyl chloride to produce acetamide derivatives. The final product was developed by the reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .

科学研究应用

与腺苷受体的亲和力

与N-(4-氯苯基)-2-((3-(4-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰胺相关的化合物已被研究其对A1和A2A腺苷受体的亲和力。具体来说,1,2,3-三唑并[4,5-d]嘧啶的氨基衍生物,包括具有氟苄基基团的变体,已显示出对A1受体亚型的亲和力和选择性。这些化合物在神经和心血管研究中具有潜在意义(Betti等人,1999)

潜在的抗哮喘药

与本化合物在结构上相关的三唑并[1,5-c]嘧啶已被确定为潜在的抗哮喘药。这些化合物已显示出作为介质释放抑制剂的活性,这可能对哮喘的治疗至关重要(Medwid等人,1990)

抗疟效果

已探索了与目标化合物具有核心结构的三唑并[1,5-a]嘧啶的合成和抗疟效果。这些化合物已证明对小鼠中的恶性疟原虫具有抗疟活性,表明它们在疟疾治疗研究中的潜在用途(Werbel等人,1973)

抗肿瘤和抗菌活性

已对使用三唑并[1,5-a]嘧啶作为抗癌剂进行了研究。这些化合物显示出独特的微管蛋白抑制机制,这与其他癌症药物(如紫杉醇)不同。此外,它们能够克服归因于多种多药耐药转运蛋白的耐药性(Zhang等人,2007)。此外,可以由三唑并[1,5-a]嘧啶合成的含N-芳基吡唑的烯胺酮显示出抗菌活性,进一步扩大了它们在医学研究中的潜力(Riyadh,2011)

属性

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c20-13-3-7-15(8-4-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXSHXXDJFISBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。